

Spectroscopic Profile of Yunnancoronarin A: A Technical Guide

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Compound of Interest

Compound Name: Yunnancoronarin A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yunnancoronarin A**, a labdane-type diterpenoid isolated from the rhizomes of plants belonging to the Hedychium genus. The structural elucidation of this natural product has been accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the available data to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

Yunnancoronarin A possesses the following chemical structure:

IUPAC Name: (1R,2R,4aS,8aS)-1-((E)-2-(furan-3-yl)vinyl)-2,5,5,8a-tetramethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol

Molecular Formula: C₂₀H₂₈O₂

Molecular Weight: 300.44 g/mol

Spectroscopic Data

The spectroscopic data presented below has been compiled from published literature detailing the isolation and characterization of **Yunnancoronarin A**.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ^1H and ^{13}C NMR data for **Yunnancoronarin A** are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for **Yunnancoronarin A** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.85	m	
2 α	1.58	m	
2 β	1.45	m	
3 α	1.65	m	
3 β	1.50	m	
5	1.10	dd	12.0, 2.0
6 α	1.70	m	
6 β	1.55	m	
7 α	1.95	m	
7 β	1.80	m	
9	2.15	d	9.5
11	6.20	d	16.0
12	6.05	dd	16.0, 9.5
14	6.28	s	
15	7.25	s	
16	7.35	s	
17	0.88	s	
18	0.82	s	
19	0.85	s	
20	1.20	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Yunnancoronarin A** (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	39.2
2	18.5
3	42.1
4	33.6
5	56.5
6	24.3
7	38.4
8	148.2
9	56.0
10	39.8
11	132.5
12	128.8
13	125.2
14	108.1
15	142.9
16	138.9
17	33.5
18	21.7
19	15.6
20	28.9

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions for **Yunnancoronarin A** are indicative of its structural features.

Table 3: Infrared (IR) Spectroscopic Data for **Yunnancoronarin A**

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretch (hydroxyl group)
2925, 2850	C-H stretch (alkane)
1640	C=C stretch (alkene)
1505, 875	Furan ring vibrations
1025	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for **Yunnancoronarin A**

Technique	Ion [M+H] ⁺ (m/z)
ESI-MS	301.2162

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Yunnancoronarin A**, based on standard methodologies reported in the literature for the isolation and characterization of natural products.[\[1\]](#)[\[2\]](#)

NMR Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
- **Sample Preparation:** Approximately 5-10 mg of purified **Yunnancoronarin A** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

- **Data Acquisition:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are acquired using standard pulse sequences. For ^1H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans. For ^{13}C NMR, a spectral width of 220 ppm, a relaxation delay of 2 s, and over 1024 scans are common.

Infrared (IR) Spectroscopy

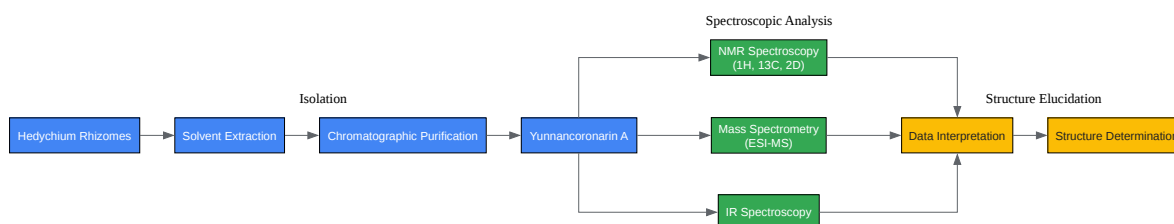
- **Instrumentation:** IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** A small amount of the sample is placed on a potassium bromide (KBr) disc or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g}/\text{mL}$ and introduced into the ESI source via direct infusion or after separation by liquid chromatography.
- **Data Acquisition:** The mass spectrum is acquired in positive ion mode, scanning a mass range that includes the expected molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Yunnancoronarin A**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Yunnancoronarin A**.

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References

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